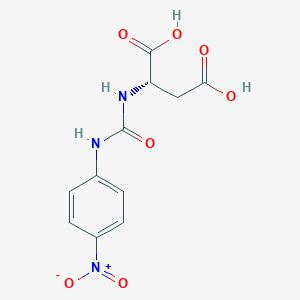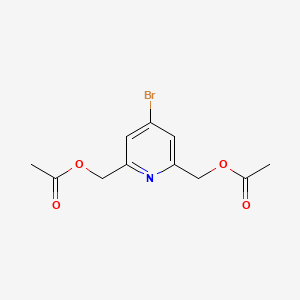
2,6-Bis(acetoxymethyl)-4-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(acetoxymethyl)-4-bromopyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4-position and two acetoxymethyl groups at the 2- and 6-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(acetoxymethyl)-4-bromopyridine typically involves the bromination of 2,6-di(acetoxymethyl)pyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,6-Bis(acetoxymethyl)-4-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetoxymethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetoxymethyl groups to hydroxymethyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products include 4-azido-2,6-di(acetoxymethyl)pyridine, 4-thio-2,6-di(acetoxymethyl)pyridine, and 4-amino-2,6-di(acetoxymethyl)pyridine.
Oxidation: Products include 4-bromo-2,6-dicarboxypyridine and 4-bromo-2,6-diformylpyridine.
Reduction: Products include 4-bromo-2,6-dihydroxymethylpyridine.
Scientific Research Applications
Chemistry: 2,6-Bis(acetoxymethyl)-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used to synthesize potential anti-inflammatory, antimicrobial, or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or UV stability.
Mechanism of Action
The mechanism of action of 2,6-Bis(acetoxymethyl)-4-bromopyridine and its derivatives depends on the specific biological or chemical context in which they are used. Generally, the bromine atom and acetoxymethyl groups can participate in various interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting gene expression and replication processes.
Comparison with Similar Compounds
4-Bromo-2,6-dimethylpyridine: Similar structure but lacks the acetoxymethyl groups, making it less reactive in certain chemical transformations.
2,6-Dibromo-4-methylpyridine: Contains two bromine atoms, which can lead to different reactivity and applications.
4-Bromo-2,6-dihydroxymethylpyridine: Similar structure but with hydroxymethyl groups instead of acetoxymethyl groups, affecting its solubility and reactivity.
Uniqueness: 2,6-Bis(acetoxymethyl)-4-bromopyridine is unique due to the presence of both bromine and acetoxymethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C11H12BrNO4 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
[6-(acetyloxymethyl)-4-bromopyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C11H12BrNO4/c1-7(14)16-5-10-3-9(12)4-11(13-10)6-17-8(2)15/h3-4H,5-6H2,1-2H3 |
InChI Key |
UXINPVXORRRJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=N1)COC(=O)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
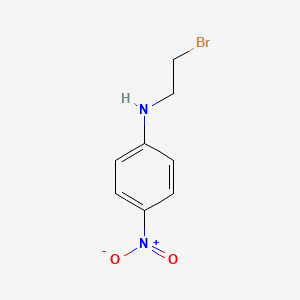
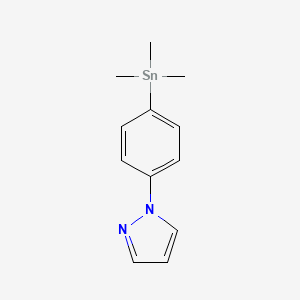
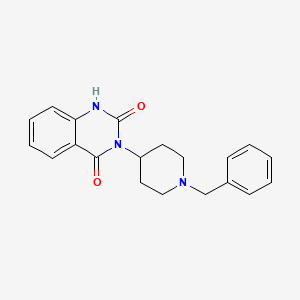
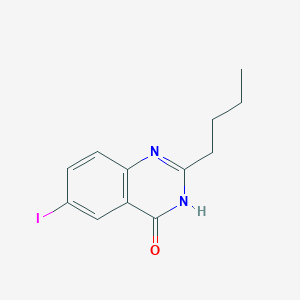
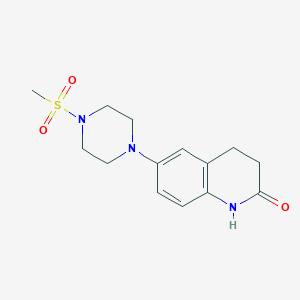
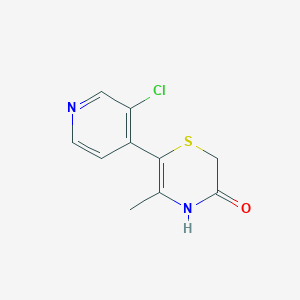
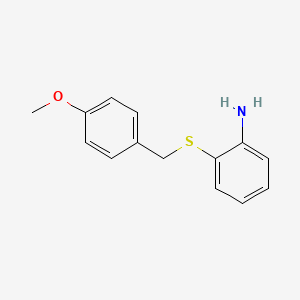
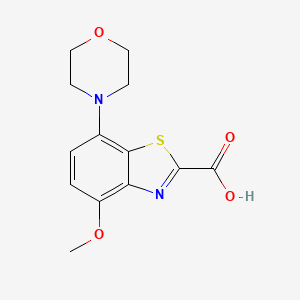
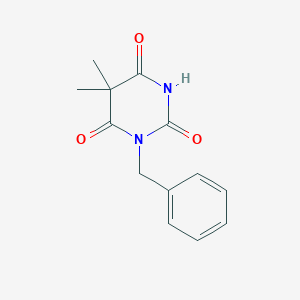
![1-[4-(Methylsulfonyl)butyl]cyclopentane carboxylic acid](/img/structure/B8421662.png)
![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)
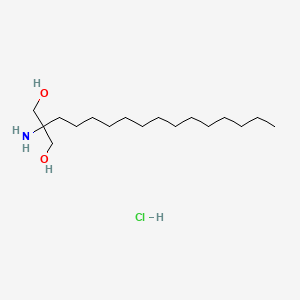
![N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B8421679.png)
